molecular formula C17H19N3O2 B6793983 N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide

N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide

Cat. No.: B6793983
M. Wt: 297.35 g/mol
InChI Key: UHQJUSPDMPRCPF-UHFFFAOYSA-N
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Description

N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide is a complex organic compound featuring a combination of indene and pyrazolopyridine structures

Properties

IUPAC Name

N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-16-6-3-5-12-13(16)7-8-14(12)18-17(22)15-10-11-4-1-2-9-20(11)19-15/h3,5-6,10,14,21H,1-2,4,7-9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQJUSPDMPRCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)NC3CCC4=C3C=CC=C4O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indene core. One common approach is the Friedel-Crafts alkylation of benzene derivatives to form the indene structure, followed by further functionalization to introduce the hydroxyl group at the 4-position.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of new functional groups, leading to derivatives with altered properties.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity has been explored in various assays, showing potential as an inhibitor of certain enzymes or receptors.

  • Medicine: Preliminary studies suggest it may have therapeutic potential in treating diseases such as cancer and inflammation.

  • Industry: Its unique structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities and exhibit a range of biological activities.

  • Pyrazolopyridines: These compounds also contain the pyrazolopyridine moiety and have been studied for their pharmacological properties.

Uniqueness: N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide stands out due to its unique combination of indene and pyrazolopyridine structures, which may confer distinct biological and chemical properties compared to other similar compounds.

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